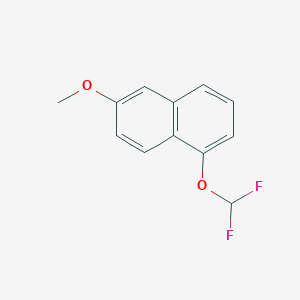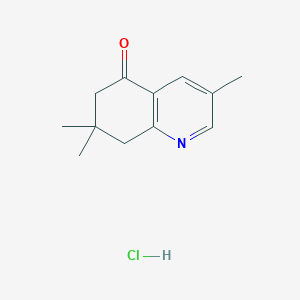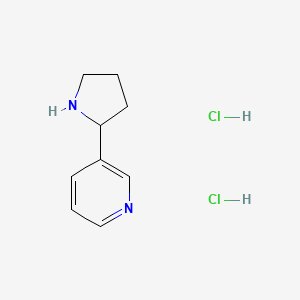
4-(Isoquinolin-5-yl)thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Isoquinolin-5-yl)thiazol-2-amine is a heterocyclic compound that features both isoquinoline and thiazole moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Isoquinolin-5-yl)thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the isoquinoline moiety. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea. The isoquinoline moiety can be introduced through a subsequent cyclization reaction .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement and cost reduction. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .
化学反応の分析
反応の種類: 4-(イソキノリン-5-イル)チアゾール-2-アミンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この反応により、酸素含有官能基が導入される可能性があります。
還元: この反応により、酸素が除去されたり、水素原子が追加されたりする可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。
主な生成物: 形成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 たとえば、酸化によってスルホキシドまたはスルホンが生成される場合があり、置換反応によってさまざまな官能基が導入される可能性があります .
4. 科学研究への応用
4-(イソキノリン-5-イル)チアゾール-2-アミンは、科学研究において幅広い応用範囲を持っています。
化学: これは、より複雑な分子の合成のためのビルディングブロックとして役立ちます。
生物学: この化合物は、抗菌、抗ウイルス、抗がん特性を含む潜在的な生物活性について研究されています。
医学: さまざまな疾患に対する治療薬としての可能性を探る研究が進められています。
科学的研究の応用
4-(Isoquinolin-5-yl)thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
4-(イソキノリン-5-イル)チアゾール-2-アミンの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素、受容体、またはDNAに結合して、細胞プロセスを変化させる可能性があります。 たとえば、酵素活性を阻害したり、DNA複製を阻害したりして、最終的に細胞機能と生存能力に影響を与える可能性があります .
類似の化合物:
チアゾール誘導体: スルファチアゾールやチアゾフリンなどの化合物は、チアゾール部分を共有しており、同様の生物活性を示します。
イソキノリン誘導体: ベルベリンやパパベリンなどの化合物は、イソキノリン構造を含んでおり、薬理学的特性で知られています.
独自性: 4-(イソキノリン-5-イル)チアゾール-2-アミンは、イソキノリン部分とチアゾール部分の両方を組み合わせているためユニークであり、これらの構造のいずれか1つのみを含む化合物と比較して、より幅広い生体標的と相互作用することができます .
類似化合物との比較
Thiazole Derivatives: Compounds like sulfathiazole and tiazofurin share the thiazole moiety and exhibit similar biological activities.
Isoquinoline Derivatives: Compounds such as berberine and papaverine contain the isoquinoline structure and are known for their pharmacological properties.
Uniqueness: 4-(Isoquinolin-5-yl)thiazol-2-amine is unique due to the combination of both isoquinoline and thiazole moieties, which allows it to interact with a broader range of biological targets compared to compounds containing only one of these structures .
特性
分子式 |
C12H9N3S |
|---|---|
分子量 |
227.29 g/mol |
IUPAC名 |
4-isoquinolin-5-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H9N3S/c13-12-15-11(7-16-12)10-3-1-2-8-6-14-5-4-9(8)10/h1-7H,(H2,13,15) |
InChIキー |
LFHNKCBBERHEOI-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CN=C2)C(=C1)C3=CSC(=N3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-({3-Nitroimidazo[1,2-a]pyridin-2-yl}amino)ethan-1-ol](/img/structure/B11880200.png)
![5-ethyl-2-phenyl-5H-imidazo[4,5-c]pyridine](/img/structure/B11880208.png)







![4-(Imidazo[1,2-a]pyridin-2-yl)-N-methylaniline](/img/structure/B11880269.png)
